molecular formula C13H12N2O3 B8743451 2-(3-ethoxyphenyl)pyrimidine-5-carboxylic acid

2-(3-ethoxyphenyl)pyrimidine-5-carboxylic acid

Cat. No.: B8743451
M. Wt: 244.25 g/mol
InChI Key: UUAPUWXKSMEMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-ethoxyphenyl)pyrimidine-5-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with an ethoxyphenyl group at the 2-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxyphenyl)pyrimidine-5-carboxylic acid typically involves the reaction of 3-ethoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 2-(3-ethoxyphenyl)pyrimidine-5-carbonitrile. This intermediate is then hydrolyzed under acidic conditions to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethoxyphenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 2-(3-hydroxyphenyl)pyrimidine-5-carboxylic acid.

    Reduction: 2-(3-ethoxyphenyl)pyrimidine-5-methanol.

    Substitution: 2-(3-substituted phenyl)pyrimidine-5-carboxylic acid derivatives.

Scientific Research Applications

2-(3-ethoxyphenyl)pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-ethoxyphenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxyphenyl)pyrimidine-5-carboxylic acid
  • 2-(3-fluorophenyl)pyrimidine-5-carboxylic acid
  • 2-(3-chlorophenyl)pyrimidine-5-carboxylic acid

Uniqueness

2-(3-ethoxyphenyl)pyrimidine-5-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

2-(3-ethoxyphenyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H12N2O3/c1-2-18-11-5-3-4-9(6-11)12-14-7-10(8-15-12)13(16)17/h3-8H,2H2,1H3,(H,16,17)

InChI Key

UUAPUWXKSMEMQN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-pyrimidinecarboxylic acid (Anichem LLC; 100 mg, 0.631 mmol) in 1,2-dimethoxyethane (9 ml) was added [3-(ethyloxy)phenyl]boronic acid (Sigma-Aldrich; 314 mg, 1.892 mmol), sodium carbonate (401 mg, 3.78 mmol) pre-dissolved in water (1 ml) and bis(triphenylphosphine)palladium(II)chloride (66.4 mg, 0.095 mmol). The mixture was heated at 140° C. for 30 minutes in a microwave reactor (high absorbance). The catalyst was filtered and the mother liquor evaporated to dryness. Purification using MDAP gave the title compound as a white solid (10 mg);
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
314 mg
Type
reactant
Reaction Step One
Quantity
401 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
bis(triphenylphosphine)palladium(II)chloride
Quantity
66.4 mg
Type
catalyst
Reaction Step Three

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